molecular formula C33H39N5O7S B1678937 Nintedanib esylate CAS No. 656247-18-6

Nintedanib esylate

Cat. No. B1678937
M. Wt: 649.8 g/mol
InChI Key: MMMVNAGRWOJNMW-FJBFXRHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nintedanib esylate, also known as BIBF 1120, is an oral medication used for the treatment of idiopathic pulmonary fibrosis and along with other medications for some types of non-small-cell lung cancer . It helps prevent changes to the lung tissue and is also used to treat people with a chronic interstitial lung disease in which lung fibrosis continues to progress or becomes worse .


Synthesis Analysis

Nintedanib is metabolised via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces . Less than 1% of drug-related radioactivity is eliminated in urine .


Molecular Structure Analysis

The chemical formula of Nintedanib esylate is C33H39N5O7S . The exact mass is not available, but the molecular weight is 649.760 .


Chemical Reactions Analysis

Nintedanib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of nintedanib are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially . Over the investigated dose range of 50–450 mg once daily and 150–300 mg twice daily, nintedanib exposure increases are dose proportional .


Physical And Chemical Properties Analysis

Nintedanib is a small molecule tyrosine kinase inhibitor . It has a bioavailability of 4.7% . The terminal elimination half-life of nintedanib is about 10–15 h .

Scientific Research Applications

Bioanalytical Method Development

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Estimation in Plasma : A study developed and validated an RP-HPLC method for estimating Nintedanib Esylate in bulk, pharmaceutical dosage forms, and human plasma. This method optimizes chromatographic conditions and is effective for pharmacokinetic studies (Waghmare & Sumithra, 2021).

  • UV-Spectrophotometric Method for Estimation : Another study established a UV spectrophotometric method for estimating Nintedanib Esylate in its pure form and in formulation. This method, validated according to International Conference on Harmonization guidelines, offers a simple, rapid, accurate, and precise approach for routine quality control (Patil & Mahajan, 2018).

Therapeutic Research

  • Oral Bioavailability Enhancement with Nanostructured Lipid Carriers : A study explored enhancing the oral bioavailability of Nintedanib Esylate through nanostructured lipid carriers (NLCs). This approach aimed to improve lymphatic uptake and demonstrated a significant increase in bioavailability, suggesting a promising delivery strategy (P. Patel & Mitali H Patel, 2021).

  • Antifibrotic Effects in Systemic Sclerosis Models : Research on Nintedanib's antifibrotic effects in systemic sclerosis (SSc) models showed its effectiveness in inhibiting fibroblast activation and ameliorating fibrosis. This provides a scientific basis for clinical trials in SSc (Huang et al., 2015).

Mechanism of Action Studies

  • Triple Angiokinase Inhibitor : Nintedanib is known as a triple angiokinase inhibitor, targeting VEGFR, FGFR, PDGFR, Src, and Flt-3 kinases. It's been extensively investigated for treating solid tumors and idiopathic pulmonary fibrosis (IPF) (Roth et al., 2015).

  • Impact on Microvascular Architecture in Pulmonary Fibrosis Model : A study assessing Nintedanib's impact on microvascular architecture in a pulmonary fibrosis model indicated its effectiveness in normalizing distorted microvascular structures, suggesting a new mode of action that may contribute to its efficacy in IPF (Ackermann et al., 2017).

Pharmac

okinetics and Pharmacodynamics7. Pharmacokinetic Profile in Various Conditions : Research on Nintedanib's pharmacokinetics and pharmacodynamics highlighted its consistent pharmacokinetic characteristics in both healthy individuals and patients with advanced cancer. The study provides detailed insights into its metabolism, elimination, and drug interaction potential, crucial for therapeutic applications (Wind et al., 2019).

  • Metabolic Profiling Using Metabolomics : Metabolomics was used to systematically investigate Nintedanib's metabolism, revealing several metabolites and pathways, including hydroxylation, demethylation, and glucuronidation. This study aids in understanding the mechanism of adverse effects related to Nintedanib and potential drug-drug interactions (Zhou et al., 2019).

Clinical Trials and Approvals

  • Global Approval for Idiopathic Pulmonary Fibrosis : Nintedanib's first global approval for IPF treatment and its positive opinion from the European Medicines Agency for treating non-small cell lung cancer highlights its therapeutic significance. Ongoing development for other cancers like colorectal and ovarian cancer also indicates its broad applicability (McCormack, 2014).

  • Cardiovascular Safety in Pulmonary Fibrosis Patients : A post hoc analysis from the TOMORROW and INPULSIS trials investigated Nintedanib's cardiovascular safety in idiopathic pulmonary fibrosis patients. This study is essential for understanding its safety profile in patients with different cardiovascular risks (Noth et al., 2018).

Safety And Hazards

Nintedanib should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRDZZRAFJOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215873
Record name Nintedanib esylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nintedanib esylate

CAS RN

656247-18-6
Record name Nintedanib esylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nintedanib esylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NINTEDANIB ESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nintedanib esylate
Reactant of Route 2
Reactant of Route 2
Nintedanib esylate
Reactant of Route 3
Reactant of Route 3
Nintedanib esylate
Reactant of Route 4
Nintedanib esylate
Reactant of Route 5
Nintedanib esylate
Reactant of Route 6
Nintedanib esylate

Citations

For This Compound
128
Citations
J Ma, H Li, J Jia, W Wang, W Liu, X Yao, T Li… - Journal of Molecular …, 2023 - Elsevier
… phase equilibrium solubility of Nintedanib esylate in the four … the intermolecular interactions of Nintedanib esylate and the … of the saturation solubility of Nintedanib esylate in the chosen …
Number of citations: 2 www.sciencedirect.com
J Ma, J Huang, Z Cao, J Sha, R Sun, H He… - Journal of Molecular …, 2022 - Elsevier
… of Nintedanib Esylate was also studied by correlating to the solubility of Nintedanib Esylate … simulation, it was proved that the Nintedanib Esylate solubility in different solvents could be …
Number of citations: 7 www.sciencedirect.com
P Patel, M Patel - European Journal of Pharmaceutical Sciences, 2021 - Elsevier
The present research work was aimed to explore the ability of nanostructured lipid carriers (NLCs) to improve oral bioavailability of Nintedanib esylate (NE) via lymphatic uptake. The …
Number of citations: 37 www.sciencedirect.com
P Yenda, NK Katari, B Satheesh… - Journal of …, 2023 - Wiley Online Library
… The current study discusses how a related substance method was developed for Nintedanib esylate. The best possible separation between the critical peak pairs was achieved using …
SA Waghmare, M Sumithra - Analytical Chemistry Letters, 2021 - Taylor & Francis
… for estimation of Nintedanib Esylate in … Nintedanib Esylate in Bulk, pharmaceutical dosage forms and was successfully applied to a pharmacokinetic study. Keywords: Nintedanib Esylate…
Number of citations: 5 www.tandfonline.com
SG Kala, S Chinni - Drug Delivery and Translational Research, 2022 - Springer
… Nintedanib esylate is a kinase inhibitor designated for the cure of non-small cell lung cancer … The nintedanib esylate-loaded TPGS liposomes were prepared by thin-film hydration …
Number of citations: 7 link.springer.com
M Patel, S Karampuri, V Kansara, B Vyas - Journal of Drug Delivery …, 2023 - Elsevier
The key objective of this research work was to develop and evaluate dry powder for inhalation containing lipid polymer hybrid nanoparticles (LPHNPs) loaded with Nintedanib esylate (…
Number of citations: 2 www.sciencedirect.com
SG Kala, S Chinni - 2022 - researchsquare.com
Purpose Nintedanib esylate (NE) is a kinase inhibitor designated for the cure of non-small cell lung cancer suffers from first-pass metabolism which resulted in low oral bioavailability (~ …
Number of citations: 1 www.researchsquare.com
V Arava, S Gogireddy - Synthetic Communications, 2017 - Taylor & Francis
Full article: An improved process for the synthesis of nintedanib esylate … Nintedanib esylate is synthesized via novel intermediates of (Z)-methyl 3-(acetoxy-phenyl)methylene)-1-acetyl-2-oxoindoline-6-carboxylate …
Number of citations: 4 www.tandfonline.com
MD Trivedi, G Dubal, PA Vora - Recent Advances in …, 2023 - ingentaconnect.com
… WO2017077551 claims a method for making amorphous Nintedanib esylate as highlighted … make amorphous Nintedanib esylate in one embodiment: a) dissolving Nintedanib esylate in …
Number of citations: 3 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.